molecular formula C13H26N2O2 B13949821 (R)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13949821
M. Wt: 242.36 g/mol
InChI Key: YBLITSXLNMYURJ-LLVKDONJSA-N
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Description

®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethylaminoethyl side chain, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a dimethylaminoethyl reagent. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.

    tert-Butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate: A similar compound with a methylamino group instead of a dimethylamino group.

    tert-Butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate: A similar compound with an ethylamino group.

Uniqueness

®-tert-butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This chiral specificity is crucial in pharmaceutical applications, where the activity and efficacy of a drug can be highly dependent on its stereochemistry .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (3R)-3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-7-11(10-15)6-8-14(4)5/h11H,6-10H2,1-5H3/t11-/m1/s1

InChI Key

YBLITSXLNMYURJ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CCN(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCN(C)C

Origin of Product

United States

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